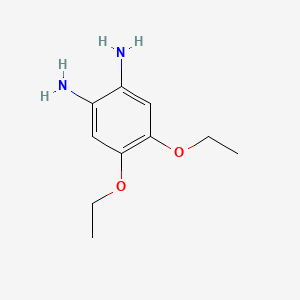

4,5-Diethoxybenzene-1,2-diamine

Description

Contextual Significance of Aromatic Diamines in Contemporary Synthesis

Aromatic diamines, particularly ortho-phenylenediamines (OPDs), are a class of compounds of significant interest in modern organic synthesis. Their utility stems from the presence of two adjacent amino groups on an aromatic ring, which allows for a rich and diverse range of chemical transformations. These functionalities make OPDs crucial building blocks for the construction of a wide variety of heterocyclic compounds, which are integral to medicinal chemistry, materials science, and chemical biology.

The condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds, or their equivalents, provides a straightforward and efficient route to benzimidazoles. caymanchem.com This class of heterocyclic compounds is of particular importance due to its presence in a number of biologically active molecules. Furthermore, the reaction of OPDs with various reagents can lead to the formation of other important heterocyclic systems such as quinoxalines, phenazines, and benzotriazoles.

In the realm of materials science, aromatic diamines are utilized as monomers for the synthesis of high-performance polymers, including polyamides and polyimides. These materials often exhibit exceptional thermal stability and mechanical strength. chemicalbook.com More recently, substituted ortho-phenylenediamines have been employed as precursors in the synthesis of conductive metal-organic frameworks (MOFs), which have shown promise in applications such as gas sensing and catalysis. acs.org The ability to tune the electronic and steric properties of the aromatic ring through substitution allows for the fine-tuning of the resulting material's properties.

Bio-based diamines are also gaining attention as sustainable alternatives to their petroleum-derived counterparts, with applications in the synthesis of greener polymers like polyamides and polyurethanes. chemicalbook.com

Theoretical Frameworks for Ortho-Disubstitution Patterns

The arrangement of substituents on a benzene (B151609) ring is governed by fundamental principles of organic chemistry. In the case of 4,5-Diethoxybenzene-1,2-diamine, we have a tetrasubstituted benzene ring with a specific ortho-disubstitution pattern of the two amino groups. The positions of the ethoxy and amino groups on the benzene ring have a profound impact on the molecule's reactivity and properties.

The directing effects of substituents in electrophilic aromatic substitution are a key consideration. Both the amino and ethoxy groups are activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance. nih.gov This high electron density makes the ring more susceptible to electrophilic attack.

The relative positions of the substituents also influence the physical properties of the molecule, such as its melting point, boiling point, and solubility. The specific arrangement of the four substituents in this compound will determine its crystal packing and intermolecular interactions.

Spectroscopic techniques are invaluable for the characterization of such substitution patterns. Infrared (IR) spectroscopy can provide information about the substitution pattern through the analysis of C-H wagging vibrations in the 900-675 cm⁻¹ region. sigmaaldrich.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, where the chemical shifts and coupling patterns of the aromatic protons can elucidate the substitution pattern. researchgate.net

Research Landscape for this compound Analogues

The research landscape for analogues of this compound is primarily dominated by its dimethoxy counterpart, 4,5-dimethoxybenzene-1,2-diamine (B104307). This is likely due to the ready availability of the starting material, veratrole (1,2-dimethoxybenzene). The dimethoxy analogue has been extensively studied and serves as a useful model for understanding the potential applications of the diethoxy compound.

Research on 4,5-dimethoxybenzene-1,2-diamine has demonstrated its utility as a derivatizing agent for the sensitive detection of α-keto acids and other carbonyl compounds. The reaction of the diamine with these analytes forms highly fluorescent benzimidazole (B57391) derivatives, which can be quantified using techniques like HPLC. caymanchem.com

Furthermore, 4,5-dimethoxybenzene-1,2-diamine has been used as a key building block in the synthesis of complex organic molecules and materials. For instance, it is a precursor in the multi-step synthesis of a ligand used to create a conductive metal-organic framework (MOF) for the sensitive detection of nitric oxide. acs.org

Analogues with different substitution patterns, such as 4-methoxy-o-phenylenediamine, are also of interest as intermediates in organic and pharmaceutical synthesis. chemicalbook.com The study of these various analogues provides a broader understanding of how the nature and position of substituents on the ortho-phenylenediamine core influence the properties and reactivity of the molecule. Research into analogues like dillapiol, which shares a dimethoxy substitution pattern, also contributes to the broader understanding of this class of compounds. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-diethoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-3-13-9-5-7(11)8(12)6-10(9)14-4-2/h5-6H,3-4,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJNCXSTCLUVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)N)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561872 | |

| Record name | 4,5-Diethoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86723-14-0 | |

| Record name | 4,5-Diethoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,5 Diethoxybenzene 1,2 Diamine

Strategic Approaches to Aryl Diamine Precursors

The synthesis of 4,5-diethoxybenzene-1,2-diamine fundamentally relies on the preparation of key precursors, primarily 1,2-diethoxy-4,5-dinitrobenzene. The methodologies to arrive at this dinitro compound are centered on electrophilic aromatic substitution, with a strong emphasis on achieving the correct isomer.

Regioselective Nitration and Subsequent Reduction Pathways

The cornerstone of synthesizing this compound is the highly regioselective dinitration of 1,2-diethoxybenzene (B166437). The two ethoxy groups on the aromatic ring are strong activating, ortho-, para-directing groups. This electronic influence remarkably directs the incoming nitro groups to the 4 and 5 positions, yielding almost exclusively the desired 1,2-diethoxy-4,5-dinitrobenzene. This high regioselectivity is a known phenomenon for 1,2-dialkoxybenzenes. epo.org

The dinitration is typically carried out using a mixture of nitric acid and sulfuric acid. While specific conditions for the diethoxy derivative are not extensively detailed in publicly available literature, the process for the analogous 1,2-dimethoxybenzene (B1683551) (veratrole) is well-documented and serves as a strong procedural basis. The reaction with veratrole to produce 1,2-dimethoxy-4,5-dinitrobenzene (B14551) proceeds with similar high regioselectivity. prepchem.com

Following the successful dinitration, the subsequent step is the reduction of the two nitro groups to form the diamine. This transformation can be achieved through various reduction pathways. Catalytic hydrogenation is a common and efficient method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com The reduction of the analogous 1,2-dimethoxy-4,5-dinitrobenzene to 1,2-diamino-4,5-dimethoxybenzene is effectively carried out using 10% Pd/C under a hydrogen atmosphere in a solvent like methanol (B129727), often with the addition of acetic acid. Other reducing agents like tin(II) chloride (SnCl2) in the presence of hydrochloric acid or iron powder in acidic media are also viable options for reducing aromatic nitro compounds and can be applied in this synthesis. commonorganicchemistry.com

A plausible synthetic scheme is outlined below:

Scheme 1: Synthesis of this compound

Step 1: Dinitration of 1,2-diethoxybenzene. Step 2: Reduction of 1,2-diethoxy-4,5-dinitrobenzene.

Chemo- and Diastereoselective Synthesis Considerations

For the synthesis of the achiral molecule this compound, diastereoselectivity is not a primary concern as no new chiral centers are formed. However, chemoselectivity is highly relevant, particularly during the reduction of the dinitro intermediate.

The goal is the complete reduction of both nitro groups to amines. Incomplete reduction could lead to the formation of nitro-amino or hydroxylamino-nitro intermediates. The choice of reducing agent and reaction conditions plays a crucial role in ensuring the full conversion to the desired diamine. Catalytic hydrogenation is generally effective for the complete reduction of multiple nitro groups on an aromatic ring. commonorganicchemistry.com

In syntheses involving related substituted phenylenediamines where chirality is a factor, diastereoselective methods become critical. For instance, in the synthesis of certain chiral piperidines, stereocontrol can be achieved by kinetic protonation of a nitronate or by thermodynamic equilibration of a nitro group, followed by stereoselective imine reduction. nih.gov While not directly applicable to the target molecule, these strategies highlight the importance of stereochemical control in the synthesis of more complex diamine derivatives.

Development of Novel Catalytic and Non-Catalytic Routes

While the traditional nitration-reduction pathway is robust, research into novel synthetic routes for substituted diamines is ongoing. One area of development is in the catalytic systems for the reduction step. For instance, the use of bimetallic catalysts or catalysts on novel supports can offer improved activity and selectivity, potentially allowing for milder reaction conditions. uctm.edu

Non-catalytic methods, while less common for this specific transformation, are also being explored in broader organic synthesis. For example, the use of samarium diiodide in the presence of Lewis acids for the coupling of imines to form 1,2-diamines represents an alternative approach to forming the diamine functionality, though this is more applicable to different starting materials. researchgate.net For the synthesis of 4,5-disubstituted o-phenylenediamines, strategies involving sequential nucleophilic aromatic substitution (SNAr) reactions on appropriately di-halogenated and dinitrated benzene (B151609) derivatives can offer a modular approach to both symmetrical and asymmetrical products.

Reaction Optimization and Process Intensification in Preparation

Optimizing the synthesis of this compound involves maximizing the yield and purity at each step while minimizing reaction times and waste.

For the dinitration step, key parameters for optimization include the ratio of nitric acid to sulfuric acid, the reaction temperature, and the reaction time. Careful control of temperature is crucial to prevent over-nitration or side reactions. The unique regioselectivity in the dinitration of 1,2-dialkoxybenzenes is influenced by solvation effects, suggesting that the choice of solvent system could be a parameter for optimization. epo.org

In the reduction step, optimization involves selecting the most efficient catalyst and solvent system, as well as optimizing hydrogen pressure and temperature for catalytic hydrogenations. The choice between different catalysts, such as Pd/C and Raney nickel, can be influenced by the presence of other functional groups in the molecule. commonorganicchemistry.com

Process intensification strategies aim to make chemical processes smaller, safer, and more energy-efficient. google.com For the hydrogenation step, which is a gas-liquid-solid reaction, challenges with mass transfer can be addressed using novel reactor technologies. Continuous flow reactors, such as catalyst-coated tube reactors or spinning disk reactors, can offer significantly enhanced mass and heat transfer compared to traditional batch reactors. google.com This can lead to shorter reaction times, higher yields, and improved safety by minimizing the inventory of hazardous materials.

Scalable Synthetic Protocols for Research Applications

Developing a scalable synthesis for this compound is essential for its use in research, where varying quantities of the material may be required. A scalable protocol should be robust, reproducible, and avoid the need for extensive purification steps like column chromatography where possible.

The synthesis of the precursor 1,2-diethoxybenzene can be achieved on a multigram scale from catechol and iodoethane (B44018) or diethyl sulfate. A patented method describes the synthesis of the related 1,2-dimethoxybenzene in an autoclave, which could be adapted for the diethoxy analog. nih.gov

The dinitration of 1,2-diethoxybenzene, given its high regioselectivity, is inherently scalable. The primary challenge on a larger scale is managing the exothermicity of the reaction.

For the reduction step, catalytic hydrogenation is generally scalable. However, on a larger scale, ensuring efficient mixing of the solid catalyst, liquid substrate solution, and hydrogen gas is critical. The use of a well-agitated reactor is necessary. An alternative for large-scale synthesis is the use of transfer hydrogenation, which avoids the need for high-pressure hydrogen gas. A common transfer hydrogenation system is ammonium (B1175870) formate (B1220265) with a palladium catalyst.

A research-scale protocol for the reduction of the analogous 1,2-dimethoxy-4,5-dinitrobenzene (500 mg) involves catalytic hydrogenation with 10% Pd/C in methanol and acetic acid at room temperature and atmospheric pressure over 16 hours. This procedure, with appropriate adjustments for the diethoxy derivative, provides a solid basis for a scalable research protocol. It is noteworthy that o-phenylenediamines are prone to oxidation and can darken upon exposure to air. Therefore, it is often advantageous to handle the product under an inert atmosphere and store it as a more stable salt, such as the hydrochloride salt. uctm.edu

Below is an interactive data table summarizing key synthetic parameters for the preparation of this compound and its precursors, with data for the analogous dimethoxy compounds provided for comparison.

Interactive Data Table of Synthetic Parameters

| Compound Name | Starting Material | Reagents and Conditions | Yield | Reference |

| 1,2-Diethoxybenzene | Catechol | Iodoethane, Base | Good | General Method |

| 1,2-Dimethoxybenzene | Catechol | Methyl chloride, NaOH, H₂O, 50-100°C, 0.3-0.5 MPa | High | nih.gov |

| 1,2-Diethoxy-4,5-dinitrobenzene | 1,2-Diethoxybenzene | HNO₃, H₂SO₄ | - | Analogous to prepchem.com |

| 1,2-Dimethoxy-4,5-dinitrobenzene | 1,2-Dimethoxybenzene | HNO₃, H₂SO₄ | High | prepchem.com |

| This compound | 1,2-Diethoxy-4,5-dinitrobenzene | H₂, Pd/C, Solvent | - | Analogous to |

| 4,5-Dimethoxybenzene-1,2-diamine (B104307) | 1,2-Dimethoxy-4,5-dinitrobenzene | H₂, 10% Pd/C, MeOH, Acetic Acid, rt, 16h | Not specified |

Mechanistic Investigations of Chemical Transformations Involving 4,5 Diethoxybenzene 1,2 Diamine

Elucidation of Reaction Pathways and Transition States

The formation of heterocyclic systems from 4,5-Diethoxybenzene-1,2-diamine proceeds through well-defined reaction pathways involving a series of intermediates and transition states. The condensation with aldehydes to form benzimidazoles and with α-dicarbonyls to yield quinoxalines are the most characteristic reactions.

The reaction to form a 2-substituted benzimidazole (B57391) derivative typically begins with the nucleophilic attack of one of the amino groups of this compound on the carbonyl carbon of an aldehyde. This initial step forms a tetrahedral intermediate, which then undergoes dehydration to yield a Schiff base (imine) intermediate. The subsequent and often rate-determining step is the intramolecular cyclization, where the second amino group attacks the imine carbon. This is followed by a final aromatization step, often involving oxidation, to furnish the stable benzimidazole ring system. A mechanistic study on related systems suggests that the role of a catalyst can be to activate the imine intermediate to facilitate the cyclization. nih.gov

In a similar vein, the synthesis of quinoxalines involves the reaction of this compound with an α-dicarbonyl compound. The reaction is believed to proceed through a two-step condensation process. The first amino group reacts with one of the carbonyl groups to form an α-amino ketone intermediate after dehydration. This is followed by a rapid intramolecular cyclization where the remaining amino group attacks the second carbonyl group, leading to a dihydroquinoxaline intermediate, which then aromatizes to the final quinoxaline (B1680401) product. The most common method for quinoxaline synthesis involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. sapub.org

Interestingly, solvent choice can dictate the reaction pathway in related systems. For instance, the photoreaction of 4-methoxyazobenzenes can be controlled to produce either N-arylbenzene-1,2-diamines or 1-aryl-1H-benzimidazoles depending on the solvent. nih.gov Irradiation in DMF with hydrochloric acid predominantly yields the diamine, while irradiation in acetal (B89532) with hydrochloric acid leads to the benzimidazole. nih.gov This suggests that the reaction environment can stabilize specific intermediates, thereby directing the reaction down a particular pathway. In the case of the benzimidazole formation, it is proposed that acetaldehyde, produced during the photoredox reaction in ethanol (B145695), reacts with the diamino groups to form the final heterocyclic product. nih.gov

Role of Steric and Electronic Effects on Reactivity

The reactivity of this compound is significantly influenced by the steric and electronic properties of its substituents. The two ethoxy groups, being electron-donating, increase the electron density of the benzene (B151609) ring and the nucleophilicity of the amino groups. This enhanced nucleophilicity accelerates the initial attack on the carbonyl carbon of the reaction partner.

The position of the ethoxy groups at the 4 and 5 positions is crucial. Compared to unsubstituted o-phenylenediamine (B120857), the electron-donating nature of these groups facilitates the reaction. In the synthesis of bifunctional organocatalysts from chiral 1,2-benzenediamine derivatives, it was observed that the introduction of electron-withdrawing groups on the benzene ring generally resulted in lower reaction conversions compared to the unsubstituted derivative. nih.gov This highlights the beneficial role of electron-donating groups, such as the ethoxy groups in this compound, in promoting these types of reactions.

Steric effects, while generally less pronounced for the ethoxy groups compared to bulkier substituents, can still play a role. The presence of these groups can influence the orientation of the reactants in the transition state and may affect the rate of cyclization. However, in most typical condensation reactions, the electronic effects of the ethoxy groups are expected to be the dominant factor governing reactivity.

Kinetics and Thermodynamics of Derivative Formation

The kinetics of the formation of benzimidazole and quinoxaline derivatives from this compound are typically studied by monitoring the disappearance of reactants or the appearance of products over time. These reactions are often catalyzed by acids or other promoters.

For instance, in the synthesis of quinoxalines from o-phenylenediamines and benzil, the reaction time can be significantly influenced by the catalyst and reaction conditions. Studies on similar systems have shown that the reaction can proceed to high yields in relatively short times, from minutes to a few hours, depending on the chosen methodology. nih.gov The following table shows the effect of reaction time on the yield of a quinoxaline derivative using a specific catalyst system, illustrating the kinetic profile of the reaction.

| Entry | Reaction Time (min) | Yield (%) |

| 1 | 15 | 48 |

| 2 | 30 | 71 |

| 3 | 60 | 80 |

| 4 | 120 | 92 |

| 5 | 180 | 90 |

| Data adapted from a study on quinoxaline synthesis using a supported catalyst at 25°C. nih.gov |

Solvent Effects and Reaction Environment Modulations

The choice of solvent can have a profound impact on the rate, yield, and even the course of chemical reactions involving this compound. Solvents can influence the solubility of reactants, stabilize transition states, and in some cases, participate directly in the reaction mechanism.

In the synthesis of quinoxalines, a variety of solvents have been explored. While refluxing in ethanol or acetic acid is a classic approach, studies have shown that other solvent systems can be more effective. sapub.org For the condensation of benzene-1,2-diamine with benzil, a mixture of water and ethanol (3:7) was found to be a better solvent than water alone, which only gave moderate yields. sapub.org The following table summarizes the effect of different solvents on the yield of a quinoxaline derivative in the presence of a phenol (B47542) catalyst.

| Entry | Solvent | Time (h) | Yield (%) |

| 1 | H₂O | 3 | 67 |

| 2 | CH₃CN | 3 | 70 |

| 3 | CH₂Cl₂ | 3 | 50 |

| 4 | Toluene | 3 | 45 |

| 5 | EtOH | 3 | 85 |

| 6 | H₂O/EtOH (3:7) | 2.5 | 94 |

| Data adapted from a study on phenol-catalyzed quinoxaline synthesis. sapub.org |

As mentioned earlier, solvent choice can be a critical factor in controlling product selectivity. The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles from 4-methoxyazobenzenes by irradiation in different solvents is a stark example of this. nih.gov The use of DMF favored the formation of the diamine, whereas acetal favored the benzimidazole. nih.gov This highlights the potential for modulating the reaction environment to steer the transformation of this compound towards a desired product.

Furthermore, the use of green solvents and solvent-free conditions is an area of growing interest. For instance, the synthesis of benzimidazoles has been achieved using a ball-milling technique under solvent-free conditions, offering advantages such as short reaction times and high efficiency. nih.gov

Exploration of 4,5 Diethoxybenzene 1,2 Diamine As a Versatile Synthetic Building Block

Heterocyclic Compound Synthesis

The presence of two vicinal amino groups in 4,5-diethoxybenzene-1,2-diamine provides a reactive scaffold for the synthesis of a wide array of fused heterocyclic compounds through cyclocondensation reactions with various electrophilic partners.

Formation of Benzimidazole (B57391) and Substituted Benzimidazole Scaffolds

One of the most fundamental reactions of o-phenylenediamines is their condensation with carboxylic acids or their derivatives to form benzimidazoles. nih.govnih.govsemanticscholar.org This reaction, often carried out under acidic conditions or at high temperatures, proceeds through the formation of an initial amide followed by an intramolecular cyclization and dehydration. The reaction of this compound with a variety of aldehydes is also a common and efficient method to produce 2-substituted-5,6-diethoxybenzimidazoles. nih.govmdpi.com This process typically involves an initial imine formation, followed by cyclization and subsequent oxidation, which can occur in the presence of an oxidizing agent or air.

The general synthesis of benzimidazoles from o-phenylenediamines can be catalyzed by various reagents, including mineral acids, Lewis acids, and even heterogeneous catalysts like supported gold nanoparticles. nih.govsemanticscholar.org For instance, the reaction between an o-phenylenediamine (B120857) and an aldehyde can be promoted by Au/TiO2 at ambient conditions. nih.gov While specific examples utilizing this compound are not prevalent in the literature, the established methodologies for other o-phenylenediamines are expected to be applicable.

Table 1: Illustrative Synthesis of Benzimidazole Scaffolds

| Reactant 1 | Reactant 2 | Product Class |

|---|---|---|

| This compound | Formic Acid | 5,6-Diethoxybenzimidazole |

| This compound | Aromatic Aldehyde | 2-Aryl-5,6-diethoxybenzimidazole |

Cyclocondensation Reactions Leading to Benzothiadiazole Derivatives

Benzothiadiazoles are another important class of heterocyclic compounds that can be synthesized from o-phenylenediamines. The synthesis of 2,1,3-benzothiadiazoles can be achieved by reacting o-phenylenediamines with thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂). mdpi.com This reaction provides a direct route to the benzothiadiazole core. For this compound, this reaction would yield 5,6-diethoxy-2,1,3-benzothiadiazole. The electron-donating nature of the ethoxy groups is anticipated to facilitate the electrophilic substitution steps involved in the cyclization process.

Alternative methods for the synthesis of related sulfur-containing heterocycles, such as benzothiazoles, involve the reaction of o-aminothiophenols with various electrophiles. While not directly applicable to this compound, these methods highlight the versatility of ortho-substituted anilines in heterocyclic synthesis. organic-chemistry.org

Table 2: General Synthesis of Benzothiadiazole Derivatives

| Reactant 1 | Reagent | Product Class |

|---|---|---|

| This compound | Thionyl Chloride | 5,6-Diethoxy-2,1,3-benzothiadiazole |

Diverse Nitrogen-Containing Heterocyclic Architectures

The reactivity of this compound extends to the synthesis of a variety of other nitrogen-containing heterocycles. For example, condensation with α-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, leads to the formation of quinoxalines. rsc.org The reaction of this compound with glyoxal would produce 6,7-diethoxyquinoxaline. The reaction is typically straightforward and proceeds in high yield.

Furthermore, reactions with other bifunctional electrophiles can lead to a diverse range of heterocyclic systems. The synthesis of these compounds is often of interest due to their potential applications in medicinal chemistry and materials science. nih.gov The specific reaction conditions and the nature of the electrophile determine the final heterocyclic architecture.

Stereoselective Approaches to Chiral Heterocycles

The synthesis of chiral heterocyclic compounds is of significant interest, particularly for applications in pharmaceuticals and catalysis. While specific stereoselective reactions involving this compound are not well-documented, general strategies for the synthesis of chiral heterocycles from o-phenylenediamines can be considered.

One approach involves the use of chiral building blocks that react with the diamine to introduce stereocenters into the final heterocyclic product. For instance, the condensation of an o-phenylenediamine with a chiral α-hydroxy ketone could lead to the formation of a chiral dihydroxyquinoxaline. Another strategy involves the use of chiral catalysts to control the stereochemistry of the cyclization reaction. The development of such stereoselective methods for this compound would be a valuable contribution to the field of heterocyclic chemistry. The use of ¹⁵N-labeled o-phenylenediamine has been employed to establish the site of reaction in the formation of heterocyclic compounds, a technique that could be applied to elucidate reaction mechanisms in stereoselective syntheses. researchgate.net

Polymer Chemistry and Advanced Polymeric Materials

The bifunctional nature of this compound also makes it a promising monomer for the synthesis of advanced polymeric materials, particularly those with interesting electronic and optical properties.

Monomer for Conductive and Conjugated Polymer Systems

Phenylenediamines are known precursors to conductive polymers. researchgate.net The oxidative polymerization of phenylenediamines can lead to the formation of polymers with extended π-conjugated systems, which are responsible for their electrical conductivity. tandfonline.com Polyaniline, one of the most studied conductive polymers, can be considered a structural relative. The polymerization of this compound would be expected to yield a polymer with a ladder-like structure, which can be doped to achieve conductivity. The presence of the ethoxy groups would likely enhance the solubility of the resulting polymer in organic solvents, facilitating its processing.

The incorporation of this compound into conjugated polymer backbones can also be achieved through various cross-coupling reactions. For instance, after conversion to a dihalo- or diboronic ester derivative, it could be copolymerized with other aromatic monomers to create donor-acceptor type conjugated polymers with tailored optoelectronic properties. Porous organic polymers with high nitrogen content, synthesized from monomers like p-phenylenediamine, have shown potential for applications such as proton conduction. acs.org

Table 3: Potential Polymer Structures from this compound

| Monomer | Polymerization Method | Potential Polymer Class |

|---|---|---|

| This compound | Oxidative Polymerization | Poly(5,6-diethoxybenzimidazole-2,7-diyl) |

Synthesis of Polyimides and Polybenzimidazoles via Polycondensation

The synthesis of high-performance polymers such as polyimides and polybenzimidazoles often relies on the polycondensation of aromatic diamines with suitable comonomers. While direct studies on the use of this compound in these polymerizations are not extensively documented in publicly available research, the closely related analog, 4,5-dimethoxybenzene-1,2-diamine (B104307), has been utilized, offering insights into the expected reactivity and properties of polymers derived from the diethoxy variant.

Polyimides are typically synthesized through a two-step method involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. vt.edu The electron-donating nature of the alkoxy groups in this compound is expected to enhance the nucleophilicity of the amine groups, potentially accelerating the initial polycondensation step. The resulting polyimides would be anticipated to exhibit modified solubility and thermal properties compared to those derived from unsubstituted diamines. nii.ac.jp

Polybenzimidazoles (PBIs) are another class of thermally stable polymers synthesized from aromatic diamines and dicarboxylic acids or their derivatives. The general synthetic approach involves a polycondensation reaction that forms the imidazole (B134444) ring system. core.ac.uk The presence of the diethoxy substituents on the benzene (B151609) ring of the diamine monomer could influence the final polymer's processability and performance characteristics.

A study on the synthesis of a conductive metal-organic framework utilized a derivative of 4,5-dimethoxybenzene-1,2-diamine, highlighting the utility of this structural motif in creating advanced materials. acs.org This suggests that this compound could similarly be a valuable precursor for functional polymers and materials.

Table 1: Representative Polycondensation Reactions for High-Performance Polymers

| Polymer Type | Diamine Monomer | Comonomer | Key Features of Resulting Polymer |

| Polyimide | Aromatic Diamines | Dianhydrides | High thermal stability, excellent mechanical properties, and chemical resistance. core.ac.uk |

| Polybenzimidazole | Aromatic Diamines | Dicarboxylic Acids | Exceptional thermal and chemical stability. core.ac.uk |

Integration into Ladder Polymers and Supramolecular Assemblies

Ladder polymers , which consist of two parallel polymer chains linked by regular covalent bonds, are known for their exceptional thermal stability and rigidity. The planar structure and reactive amine groups of this compound make it a potential candidate for incorporation into such architectures. The synthesis of ladder polymers often involves multi-step reactions where the specific geometry of the monomers is crucial for achieving the desired fused-ring structure. While no specific examples utilizing this compound in ladder polymer synthesis have been found, the development of new synthetic pathways for unique carbon backbones in conjugated ladder polymers is an active area of research. chemrxiv.org

Supramolecular assemblies are complex chemical systems held together by non-covalent interactions, such as hydrogen bonding and metal coordination. The amino groups of this compound can act as hydrogen bond donors, while the ethoxy groups can act as acceptors, enabling the formation of intricate, self-assembled structures. The dynamic nature of these assemblies makes them attractive for applications in areas like molecular recognition and catalysis. nih.gov The specific stereoelectronic properties of the diethoxy derivative would be expected to direct the formation of unique supramolecular architectures.

Coordination Chemistry: Ligand Design and Metal Complexation

The field of coordination chemistry benefits greatly from the design of novel ligands that can impart specific properties to metal complexes. The 1,2-diamine functionality of this compound makes it an excellent scaffold for the synthesis of chelating ligands.

Synthesis of Chelating Ligands Based on the this compound Core

Chelating ligands derived from this compound can be readily synthesized through condensation reactions with various carbonyl compounds to form Schiff base ligands. These ligands, featuring imine (C=N) linkages, can coordinate to metal ions through the nitrogen atoms of the imine and the original amino groups, or other donor atoms introduced in the carbonyl-containing reactant. The ethoxy groups on the aromatic ring can influence the electronic properties and solubility of the resulting ligands and their metal complexes. The synthesis of a new cadmium(II) complex with a Schiff base ligand derived from p-anisaldehyde (a methoxy-substituted benzaldehyde) and ethylenediamine (B42938) demonstrates the formation of stable metal complexes with alkoxy-substituted ligands. sciencepublishinggroup.com

Formation and Structural Analysis of Transition Metal Complexes

Table 2: Examples of Transition Metal Complexes with Diamine-Based Ligands

| Ligand Type | Metal Ion | Coordination Geometry | Reference |

| Schiff Base | Cd(II) | Distorted Tetrahedral | sciencepublishinggroup.com |

| Schiff Base | Cu(II), Ni(II), Zn(II) | Square-planar, Tetrahedral | sbmu.ac.ir |

| Triazole-based | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Tetrahedral, Square Planar | nih.gov |

Investigation of Redox-Active Ligand Behavior in Catalysis

Redox-active ligands are molecules that can participate in electron transfer processes within a metal complex, often leading to novel reactivity and catalytic applications. rsc.orgrsc.org The 1,2-diaminobenzene moiety can be oxidized to the corresponding quinonediimine, making ligands derived from this compound potentially redox-active. The electron-donating ethoxy groups would be expected to lower the oxidation potential of the ligand, making it easier to oxidize.

Applications in Material Science and Functional Architectures

The unique properties of this compound and its derivatives make them attractive for applications in materials science. A notable example is the use of a derivative of the closely related 4,5-dimethoxybenzene-1,2-diamine in the synthesis of a conductive metal-organic framework (MOF) for the ultrasensitive and reversible sensing of nitric oxide. acs.org This MOF demonstrated exceptional performance, highlighting the potential of such building blocks in the creation of advanced functional materials. acs.org

The ability of 1,2-diaminobenzene derivatives to react with aldehydes to form highly fluorescent benzimidazole derivatives also opens up possibilities for the development of fluorescent sensors and probes. caymanchem.com The specific substitution pattern of the diethoxy derivative could be tuned to achieve desired photophysical properties.

Development of Organic Electronic Materials

A review of current scientific literature indicates that this compound has not been specifically reported as a building block in the synthesis of organic electronic materials.

In principle, o-phenylenediamine derivatives are valuable precursors for creating π-conjugated systems suitable for electronic applications. The condensation of the diamine moiety with α-dicarbonyl compounds leads to the formation of quinoxalines, a class of heterocyclic compounds known for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as electron-accepting units in donor-acceptor polymers for organic photovoltaics. The ethoxy groups on the this compound backbone would be expected to modulate the electronic bandgap and solubility of such resulting materials, potentially offering a way to fine-tune their performance. However, specific research to exploit this potential has not yet been published.

Design and Synthesis of Covalent Organic Frameworks (COFs) and Porous Networks

There is no available research in the peer-reviewed literature describing the use of this compound as a monomer for the synthesis of covalent organic frameworks (COFs) or other porous polymer networks.

The synthesis of COFs relies on the use of rigid molecular building blocks that can undergo reversible reactions to form crystalline, porous structures. Diamine-functionalized molecules are frequently used as building blocks, typically in condensation reactions with dialdehydes or trialdehydes to form imine-linked COFs. These materials are investigated for applications in gas storage, catalysis, and sensing. The geometry and electronic nature of the building blocks are critical for the resulting COF's properties. While the related compound 4,5-dimethoxybenzene-1,2-diamine has been explored in the context of creating functional monomers for framework materials, the diethoxy analogue has not been similarly investigated.

Precursors for Liquid Crystalline Phases and Mesogens

An extensive search of scientific databases reveals no studies on the use of this compound as a precursor for liquid crystalline phases or mesogens.

The design of liquid crystals often involves the creation of molecules with an anisotropic geometry, typically a rigid core functionalized with flexible peripheral chains. While benzene rings are common components of liquid crystal cores, and alkoxy chains (like ethoxy groups) are often used as the flexible tails, there is no specific literature demonstrating the incorporation of this compound into such molecular designs. The diamine functionality could, in theory, be used to build more complex, extended core structures, but this synthetic avenue remains unexplored for this particular compound.

Computational and Theoretical Chemistry Studies of 4,5 Diethoxybenzene 1,2 Diamine

Quantum Chemical Characterization: Electronic Structure and Reactivity Descriptors (e.g., DFT, Ab Initio)

Currently, there are no published studies that provide a detailed quantum chemical characterization of 4,5-diethoxybenzene-1,2-diamine. Such a study, likely employing Density Functional Theory (DFT) or ab initio methods, would be foundational to understanding its chemical behavior.

Key parameters that would be determined include the molecule's optimized geometry, electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap. These values are crucial for predicting the compound's reactivity, kinetic stability, and electronic transitions. Reactivity descriptors, including chemical potential, hardness, and electrophilicity index, would further quantify its behavior in chemical reactions.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | Data not available | Indicates electron-donating ability |

| LUMO Energy | Data not available | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Data not available | Relates to chemical reactivity and stability |

| Dipole Moment | Data not available | Influences solubility and intermolecular forces |

| Global Hardness | Data not available | Measures resistance to change in electron distribution |

| Electrophilicity Index | Data not available | Quantifies electrophilic nature |

This table is for illustrative purposes only, as the specific data is not available in current literature.

Reaction Pathway Modeling and Mechanistic Prediction

The synthesis of various heterocyclic compounds, such as benzimidazoles, often utilizes o-phenylenediamine (B120857) derivatives. researchgate.net Computational modeling could elucidate the precise mechanisms of these reactions involving this compound. By mapping the potential energy surface for reactions with various electrophiles (e.g., aldehydes, ketones, or carboxylic acids), researchers could identify transition states and intermediates. This would provide a deeper understanding of the reaction kinetics and thermodynamics, allowing for the optimization of reaction conditions to improve yields and selectivity.

Conformational Analysis and Molecular Recognition Studies

The flexibility of the two ethoxy groups in this compound suggests the existence of multiple low-energy conformations. A thorough conformational analysis, using computational methods, would identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets or other molecules in a host-guest system. The arrangement of the amine and ethoxy groups dictates the molecule's shape and the presentation of hydrogen bond donors and acceptors, which are key to molecular recognition processes.

Simulation of Intermolecular Interactions and Self-Assembly Processes

The potential for hydrogen bonding between the amine groups, as well as interactions involving the ethoxy chains and the aromatic ring, suggests that this compound could participate in self-assembly. Molecular dynamics simulations could model the behavior of multiple molecules in a condensed phase, predicting how they might aggregate and form ordered structures. Such studies are vital for designing new materials, such as liquid crystals or organic semiconductors, where the bulk properties are governed by intermolecular forces.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 4,5 Diethoxybenzene 1,2 Diamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 4,5-diethoxybenzene-1,2-diamine and its derivatives. dtu.dk It provides precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

For a derivative of 4,5-dimethoxybenzene-1,2-diamine (B104307), a ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) showed characteristic signals at 7.33 ppm for the two aromatic protons and 4.01 ppm for the six protons of the two methoxy (B1213986) groups. google.com The corresponding ¹³C NMR spectrum displayed signals at 152.0 ppm, 136.8 ppm, 107.1 ppm, and 57.2 ppm. google.com

For this compound, the ¹H NMR spectrum would be expected to show similar features for the aromatic and amine protons. However, the ethoxy groups would present more complex signals than the simple singlet of a methoxy group. Specifically, one would anticipate a quartet for the methylene (B1212753) (-OCH₂) protons and a triplet for the terminal methyl (-CH₃) protons, with coupling between them. The chemical shifts would be slightly different but in a comparable region.

Table 1: Representative ¹H NMR Data for 4,5-Disubstituted-Benzene-1,2-diamine Analogues Data for 4,5-dimethoxybenzene-1,2-diamine derivative is illustrative.

| Analogue/Derivative | Solvent | Aromatic Protons (δ, ppm) | Alkoxy Protons (δ, ppm) | Reference |

|---|---|---|---|---|

| 5,6-Dimethoxy-1H-benzo[d]imidazole | CDCl₃ | 7.33 (s, 2H) | 4.01 (s, 6H, -OCH₃) | google.com |

| Expected for this compound | CDCl₃ | ~6.3-6.5 (s, 2H) | ~4.0 (q, 4H, -OCH₂); ~1.4 (t, 6H, -CH₃) | Predicted |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and confirming the elemental composition of synthesized compounds. High-resolution mass spectrometry (HRMS), often using techniques like Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental formula. dtu.dkkemitek.org

For instance, in the synthesis of complex molecules derived from 4,5-dimethoxybenzene-1,2-diamine, Time-of-Flight Mass Spectrometry with Electrospray Ionization (TOF MS ESI) has been used to confirm the mass of the final products. rsc.org Analysis of a ferrocene-quinoxaline derivative prepared from the dimethoxy analogue yielded an m/z value corresponding to the molecular ion (M⁺), confirming the successful condensation reaction. rsc.org

When analyzing this compound, HRMS would be expected to show a molecular ion peak corresponding to its exact mass (C₁₀H₁₆N₂O₂). The fragmentation pattern would likely involve the loss of ethyl groups (C₂H₅) or ethylene (B1197577) (C₂H₄) from the ethoxy substituents, providing further structural confirmation.

Table 2: High-Resolution Mass Spectrometry Data for a Derivative

| Compound | Ionization Technique | Calculated m/z | Observed m/z | Reference |

|---|---|---|---|---|

| Ferrocene-Quinoxaline derivative of 4,5-dimethoxybenzene-1,2-diamine | TOF MS (ESI) | 611.12 (for C₃₄H₃₀Fe₂N₂O₂ as [M]⁺) | 611.4 | rsc.org |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not readily found in open literature, this method is extensively used to characterize its derivatives.

For example, the crystal structures of Y-shaped quinoxaline (B1680401) chromophores synthesized from 4,5-dimethoxybenzene-1,2-diamine have been determined. rsc.org These analyses, performed on diffractometers using Mo-Kα radiation, confirmed the molecular geometry and packing in the solid state. rsc.org Such studies are essential for understanding structure-property relationships, particularly in materials designed for applications in organic electronics and nonlinear optics. kemitek.orgacs.org The ability to obtain high-quality single crystals is a prerequisite for this powerful analytical method. acs.org

Table 3: Example Crystallographic Data for a Quinoxaline Derivative Data for a derivative of 1,2-diaminobenzene, illustrating typical parameters determined.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | rsc.org |

| Space Group | P2₁/c | rsc.org |

| a (Å) | 5.88(11) | rsc.org |

| b (Å) | 17.93(4) | rsc.org |

| c (Å) | 22.87(4) | rsc.org |

| β (°) | 94.53 | rsc.org |

Electrochemical Characterization: Cyclic Voltammetry and Related Techniques

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of molecules, which is especially relevant for derivatives of this compound intended for use in organic electronics. metu.edu.tr CV measures the current response of a substance to a cycling potential sweep, providing information on oxidation and reduction potentials, electron transfer kinetics, and the stability of electrochemically generated species.

The electron-donating nature of the ethoxy and amine groups in this compound makes it susceptible to oxidation. In its derivatives, such as benzothiadiazoles, these donor groups significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net Studies on polymers derived from the dimethoxy analogue have used CV to determine these energy levels and calculate the electrochemical band gap, a critical parameter for materials used in organic solar cells. metu.edu.tr For these polymers, electronic band gaps were determined to be in the range of 1.83-1.95 eV. metu.edu.tr

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies when they absorb infrared radiation or scatter incident light.

FTIR is routinely used to confirm the synthesis of derivatives from diamine precursors. dtu.dkgoogle.com For instance, in the synthesis of a benzodiazepin-2-one derivative from 4,5-dimethoxybenzene-1,2-diamine, the IR spectrum showed characteristic absorption bands at 3207 cm⁻¹ (N-H stretch), 2965 cm⁻¹ (C-H stretch), and 1664 cm⁻¹ (C=O stretch), confirming the presence of key functional groups. rsc.org For this compound, one would expect to see characteristic peaks for the N-H bonds of the amine groups (typically 3300-3500 cm⁻¹), aromatic C-H bonds (~3000-3100 cm⁻¹), aliphatic C-H bonds of the ethoxy groups (~2850-2980 cm⁻¹), aromatic C=C bonds (~1500-1600 cm⁻¹), and C-O ether linkages (~1250 cm⁻¹). Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) has also been employed to study the interaction of derivatives with other molecules, such as nitric oxide. acs.org

Table 4: Key IR Absorption Frequencies for a Derivative of 4,5-Dimethoxybenzene-1,2-diamine

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3207 | rsc.org |

| C-H (aliphatic) | Stretching | 2965, 2910, 2833 | rsc.org |

| C=O (amide) | Stretching | 1664 | rsc.org |

| C-O (ether) | Stretching | 1250, 1238 | rsc.org |

Spectrophotometric Techniques (UV-Vis, Fluorescence) for Electronic Properties

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are used to probe the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light as a function of wavelength, revealing information about the energy gap between the ground and excited electronic states. Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited state to the ground state.

The parent this compound is a building block for many heterocyclic compounds that exhibit interesting photophysical properties. rsc.org For example, quinoxaline derivatives synthesized from the dimethoxy analogue are studied for their nonlinear optical (NLO) properties, and their UV-Vis spectra are recorded to determine the wavelength of maximum absorption (λₘₐₓ). rsc.org Similarly, benzothiadiazole derivatives are known to be highly fluorescent. researchgate.net The electronic properties, and thus the absorption and emission spectra, are heavily influenced by the donor-acceptor character of the molecule, which is established by the electron-rich diamine core and other appended functional groups. In some cases, these derivatives exhibit room-temperature phosphorescence (RTP), a phenomenon with applications in sensing and bioimaging. rsc.org

Table 5: Photophysical Properties of Polymers Derived from 4,5-Dimethoxybenzene-1,2-diamine

| Polymer | Optical Band Gap (eV) | Reference |

|---|---|---|

| P1 | 1.81 | metu.edu.tr |

| P1-Br | 1.85 | metu.edu.tr |

| P1-SH | 1.95 | metu.edu.tr |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,5-Diethoxybenzene-1,2-diamine, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via copper-catalyzed oxidative coupling or condensation reactions. For example, copper chloride (CuCl) with hypervalent iodine reagents (e.g., PIDA) enables regioselective cyclization of aminophenol derivatives . Reaction temperature (e.g., 60–80°C) and solvent polarity (DMF or ethanol) critically affect yield. Pre-purification of intermediates, such as nitro-substituted precursors, is essential to avoid side reactions .

Q. How should this compound be stored to ensure stability, and what handling precautions are necessary?

- Answer : Store as a powder at -20°C (stable for 2–3 years) or in solvent at -80°C (6 months). Avoid repeated freeze-thaw cycles. The compound is air-sensitive due to its dialkoxybenzene backbone; use inert atmospheres (N₂/Ar) during handling to prevent oxidation .

Q. What solvents are optimal for dissolving this compound in experimental settings?

- Answer : Solubility varies with solvent polarity. DMSO is preferred for stock solutions (e.g., 10 mM), while ethanol or DMF may be used for in vitro applications. For in vivo studies, formulations with cyclodextrins or surfactants (e.g., Cremophor EL) enhance bioavailability .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer : Use NMR (¹H/¹³C) to confirm ethoxy group positions and amine proton environments. FT-IR identifies N-H stretching (3200–3400 cm⁻¹) and C-O-C vibrations (1250 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight (±0.5 Da) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Answer : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL-2018) refines bond lengths and angles. Hydrogen atoms are modeled using riding constraints (C–H = 0.95 Å), while amine protons are refined freely. Compare with analogous structures (e.g., 4-nitrobenzene-1,2-diamine) to validate geometry .

Q. What mechanistic insights explain the fluorescence properties of derivatives like oxazolo-phenoxazines synthesized from this compound?

- Answer : Electron-donating ethoxy groups stabilize excited states, leading to fluorescence in the UV-blue range (370–450 nm). Substituent effects (e.g., nitro groups) quench emission via intramolecular charge transfer (ICT). Time-resolved spectroscopy quantifies quantum yields (Φ) and lifetime decay .

Q. How can conflicting solubility data across studies be systematically addressed?

- Answer : Use a tiered approach:

- Step 1 : Validate purity via HPLC (≥95% area).

- Step 2 : Test solubility in graded solvent systems (e.g., DMSO:H₂O mixtures).

- Step 3 : Apply computational models (e.g., COSMO-RS) to predict solubility based on logP (-0.46 for methoxy analog) and Hansen solubility parameters .

Q. What strategies optimize catalytic efficiency in reactions involving this diamine?

- Answer : Screen transition metal catalysts (Cu, Pd) with ligands (e.g., phenanthroline) to enhance turnover frequency (TOF). Kinetic studies (e.g., Eyring plots) identify rate-limiting steps. For oxidative couplings, PIDA stoichiometry must balance selectivity and byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.